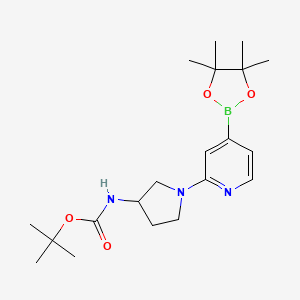

Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate

Description

"Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate" is a boron-containing heterocyclic compound featuring a pyridine-pyrrolidine scaffold modified with a tert-butyl carbamate protecting group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structure is critical in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic steps . The pinacol boronate ester enables selective coupling with aryl halides under palladium catalysis, making the compound valuable in pharmaceutical and materials science research .

Key structural attributes:

- Pyridine ring: Provides a rigid aromatic framework, facilitating π-π interactions in target binding or material assembly.

- Pyrrolidine ring: Introduces chirality and conformational flexibility, often exploited in drug design for improved pharmacokinetics.

- Pinacol boronate ester: Ensures air stability and reactivity in cross-coupling reactions .

Properties

Molecular Formula |

C20H32BN3O4 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)23-15-9-11-24(13-15)16-12-14(8-10-22-16)21-27-19(4,5)20(6,7)28-21/h8,10,12,15H,9,11,13H2,1-7H3,(H,23,25) |

InChI Key |

VQHOBXPKKVUIAK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(C3)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The boronic ester group in tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate can undergo substitution reactions, particularly in the presence of palladium catalysts.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products of these reactions are typically more complex organic molecules that incorporate the boronic ester group, which can be further modified for various applications.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds, including potential anticancer agents.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate is primarily related to its ability to participate in coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Boron-Containing Compounds

*Calculated based on formula C₂₀H₃₀BN₃O₄.

Table 2: Comparative Physicochemical Data

*Calculated using ChemDraw. †Not explicitly reported in cited evidence.

- Stability : The target compound’s pyrrolidine ring confers resistance to hydrolysis compared to the triazole derivative , which degrades rapidly in aqueous media.

- Lipophilicity : The pyrazolo-pyrimidine analogue’s higher LogP (4.1) suggests better membrane permeability, aligning with its use in cellular assays .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s pyrrolidine ring introduces stereochemical complexity, requiring chiral resolution steps absent in simpler analogues .

- Yield Disparities : Suzuki-Miyaura reactions using the target compound achieve yields of 60–75% , whereas pyrazolo-pyrimidine derivatives report lower yields (~34%) due to competing side reactions .

- Thermal Sensitivity : The tert-butyl carbamate group in the target compound decomposes above 150°C, limiting high-temperature applications .

Biological Activity

Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyridine ring and a pyrrolidine moiety, linked through a carbamate functional group. The incorporation of the tetramethyl dioxaborolane unit enhances its potential for biological activity due to its ability to participate in various chemical interactions.

Synthesis

The synthesis of tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate generally involves the following steps:

- Formation of the Pyridine Derivative : The starting material is typically a substituted pyridine that undergoes nucleophilic substitution to introduce the dioxaborolane group.

- Pyrrolidine Attachment : The pyrrolidine ring is formed through cyclization reactions involving appropriate precursors.

- Carbamate Formation : Finally, the tert-butyl carbamate is synthesized by reacting the amine with tert-butoxycarbonyl chloride.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl carbamate have shown efficacy against various bacterial strains and fungi. In vitro studies reveal that such derivatives can inhibit bacterial growth effectively at concentrations as low as 20 µM .

2. Anti-inflammatory Properties

Compounds related to this structure have been evaluated for their anti-inflammatory effects. In one study, derivatives demonstrated promising results in reducing inflammation in animal models when compared to standard anti-inflammatory drugs like indomethacin . The percentage inhibition values ranged from 39% to 54%, indicating substantial anti-inflammatory potential.

3. Anticonvulsant Activity

Certain carbamate derivatives have been associated with anticonvulsant effects. A study indicated that modifications in the carbamate structure could enhance its efficacy in seizure models . This suggests that the specific arrangement of functional groups plays a crucial role in mediating these effects.

4. Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and biological targets. For example, docking simulations with LuxR protein models indicate that the compound forms critical hydrogen bonds with conserved residues, enhancing its antagonistic activity against quorum sensing pathways in bacteria .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on related carbamate compounds demonstrated their effectiveness against multidrug-resistant strains of bacteria. The study highlighted that modifications to the dioxaborolane group significantly influenced antimicrobial potency and selectivity .

Case Study 2: Anti-inflammatory Evaluation

In a controlled trial using carrageenan-induced paw edema models in rats, compounds derived from tert-butyl carbamate were administered at varying doses. The results showed a dose-dependent reduction in edema formation, supporting their potential use as anti-inflammatory agents .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate?

- Methodological Answer : The synthesis typically involves three stages:

Functionalization of the pyridine ring : Introduce the boronic ester via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Pyrrolidine ring incorporation : Couple the modified pyridine with a pyrrolidine derivative using nucleophilic substitution or reductive amination, often requiring anhydrous conditions (e.g., THF, DCM) .

Carbamate protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .

- Key Considerations : Optimize reaction temperatures (often 0°C to room temperature) and monitor progress via TLC or HPLC .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyridine/pyrrolidine protons between 6.5–8.5 ppm and 1.5–3.5 ppm, respectively) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: ~356.2 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for introducing the boronic ester moiety?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) to balance reactivity and cost .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) and additives (e.g., K₂CO₃) to enhance solubility of aryl halides .

- Kinetic Studies : Use in situ IR or GC-MS to track boron-aryl bond formation and identify side products (e.g., protodeboronation) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Impurity Profiling : Use preparative HPLC to isolate byproducts and characterize via MS/MS or 2D NMR (e.g., NOESY) .

- Dynamic Effects : Consider rotameric equilibria in the pyrrolidine ring (e.g., hindered rotation causing peak splitting) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies enhance the compound’s stability during storage or reactions?

- Methodological Answer :

- Moisture Control : Store under inert gas (argon) with molecular sieves to prevent boronic ester hydrolysis .

- Temperature Sensitivity : Avoid prolonged heating (>60°C) to prevent Boc-group cleavage .

- pH Monitoring : Maintain neutral conditions during reactions; acidic/basic conditions degrade the carbamate .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry for drug discovery?

- Methodological Answer :

- Boronic Acid Bioisosteres : The dioxaborolane group mimics carboxylic acids, enhancing target binding (e.g., protease inhibitors) .

- Protecting Group Strategy : The tert-butyl carbamate facilitates selective deprotection during multi-step syntheses .

- Case Study : Used in kinase inhibitor development via cross-coupling to generate biaryl pharmacophores .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization or continuous flow systems .

- Exotherm Management : Use jacketed reactors for controlled temperature during Boc protection .

- Yield Optimization : Design of Experiments (DoE) to assess variables (e.g., stoichiometry, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.